3-(1H-bencimidazol-2-il)propanimidamida

Descripción general

Descripción

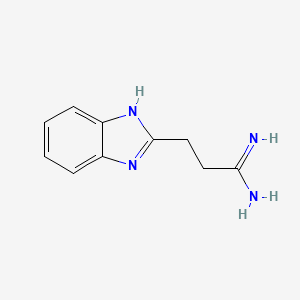

3-(1H-benzimidazol-2-yl)propanimidamide is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(1H-benzimidazol-2-yl)propanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-benzimidazol-2-yl)propanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina

En el campo de la medicina, la 3-(1H-bencimidazol-2-il)propanimidamida muestra promesa debido a la importancia farmacológica del grupo benzimidazol. Los derivados de benzimidazol son conocidos por sus propiedades antimicrobianas, y este compuesto podría usarse potencialmente en el desarrollo de nuevos agentes terapéuticos .

Agricultura

Como derivado de benzimidazol, este compuesto puede tener aplicaciones en la agricultura como fungicida. Los fungicidas de benzimidazol son conocidos por su eficacia en el control de un amplio espectro de enfermedades fúngicas en los cultivos . La investigación adicional podría explorar su eficacia y seguridad como químico agrícola.

Ciencia de materiales

En la ciencia de materiales, el benzimidazol y sus derivados se han investigado por sus propiedades donadoras de electrones. Estas propiedades son valiosas en el desarrollo de dopantes de tipo n para semiconductores orgánicos, que se utilizan en la producción de dispositivos electrónicos como transistores de película delgada y células solares .

Farmacología

El núcleo de benzimidazol de la this compound es un farmacóforo conocido con una amplia gama de actividades biológicas. Podría explorarse por sus efectos farmacológicos, como actividades antimicrobianas, antiparasitarias o anticancerígenas. Algunos derivados de benzimidazol han mostrado actividades inhibitorias contra varias líneas celulares tumorales, lo que sugiere un área de investigación potencial para este compuesto en la farmacología del cáncer .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases , which play a crucial role in various cellular processes, including cell cycle control and DNA repair .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinases , it may influence pathways related to cell cycle control and DNA repair .

Result of Action

If it interacts with serine/threonine-protein kinases , it may influence cell cycle control and DNA repair processes .

Análisis Bioquímico

Biochemical Properties

3-(1H-benzimidazol-2-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of 3-(1H-benzimidazol-2-yl)propanimidamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, 3-(1H-benzimidazol-2-yl)propanimidamide exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1H-benzimidazol-2-yl)propanimidamide can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of 3-(1H-benzimidazol-2-yl)propanimidamide vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-(1H-benzimidazol-2-yl)propanimidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .

Transport and Distribution

Within cells and tissues, 3-(1H-benzimidazol-2-yl)propanimidamide is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This distribution is crucial for its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(1H-benzimidazol-2-yl)propanimidamide is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Actividad Biológica

3-(1H-benzimidazol-2-yl)propanimidamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties, making it a subject of extensive research. This article reviews the biological activity of 3-(1H-benzimidazol-2-yl)propanimidamide, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are known for their broad-spectrum pharmacological properties. They have been identified as effective agents against various diseases, including cancer, infections, and inflammatory conditions. The structural diversity among benzimidazole derivatives allows for the exploration of numerous biological activities and therapeutic applications .

The biological activity of 3-(1H-benzimidazol-2-yl)propanimidamide is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease pathways, leading to reduced cellular proliferation and inflammation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle in cancer cells, preventing further proliferation .

Biological Activities

The biological activities of 3-(1H-benzimidazol-2-yl)propanimidamide can be categorized as follows:

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

3-(1H-benzimidazol-2-yl)propanimidamide may also possess anti-inflammatory properties. By modulating inflammatory pathways and reducing cytokine production, this compound could potentially be used in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of benzimidazole derivatives similar to 3-(1H-benzimidazol-2-yl)propanimidamide:

- Immunomodulatory Effects : A study on a related benzimidazole derivative showed that it inhibited T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This suggests potential applications in immunotherapy .

- Antimicrobial Activity : Research has shown that various benzimidazole derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of 3-(1H-benzimidazol-2-yl)propanimidamide in treating infections .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXORPZLJBCISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.